Cas no 1021245-84-0 (3-(2,4-Difluorophenyl)isoxazol-5-amine)

3-(2,4-Difluorophenyl)isoxazol-5-amine is a fluorinated isoxazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a difluorophenyl group attached to an isoxazole core, enhances its potential as a versatile intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms improves metabolic stability and binding affinity, making it valuable for drug discovery. This compound is particularly useful in the development of kinase inhibitors and antimicrobial agents due to its favorable physicochemical properties. High purity and consistent quality ensure reliable performance in synthetic applications. Its stability under various reaction conditions further underscores its utility in organic and medicinal chemistry.
3-(2,4-Difluorophenyl)isoxazol-5-amine structure
1021245-84-0 structure
Product Name:3-(2,4-Difluorophenyl)isoxazol-5-amine
CAS No:1021245-84-0
MF:C9H6F2N2O
MW:196.153548717499
MDL:MFCD11156311
CID:4568173
PubChem ID:28603438
Update Time:2025-06-30

3-(2,4-Difluorophenyl)isoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine
    • 3-(2,4-Difluorophenyl)isoxazol-5-amine
    • AKOS000261581
    • 3-(2,4-difluoro-phenyl)-isoxazol-5-ylamine
    • 1021245-84-0
    • EN300-94337
    • IWLVIVKGGLGGEH-UHFFFAOYSA-N
    • Z335439062
    • SY197705
    • 5-Amino-3-(2,4-difluorophenyl)isoxazole
    • CS-0264749
    • G73952
    • MFCD11156311
    • SCHEMBL2315876
    • MDL: MFCD11156311
    • Inchi: 1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2
    • InChI Key: IWLVIVKGGLGGEH-UHFFFAOYSA-N
    • SMILES: O1C(N)=CC(C2=CC=C(F)C=C2F)=N1

Computed Properties

  • Exact Mass: 196.044819g/mol
  • Monoisotopic Mass: 196.044819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 196.15g/mol
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 352.9±42.0 °C at 760 mmHg
  • Flash Point: 167.2±27.9 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-(2,4-Difluorophenyl)isoxazol-5-amine Security Information

3-(2,4-Difluorophenyl)isoxazol-5-amine Pricemore >>

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Additional information on 3-(2,4-Difluorophenyl)isoxazol-5-amine

Comprehensive Overview of 3-(2,4-Difluorophenyl)isoxazol-5-amine (CAS No. 1021245-84-0): Properties, Applications, and Industry Insights

The compound 3-(2,4-Difluorophenyl)isoxazol-5-amine (CAS No. 1021245-84-0) is a fluorinated isoxazole derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a difluorophenyl group attached to an isoxazole-5-amine core, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industry professionals frequently search for terms like "synthesis of 3-(2,4-Difluorophenyl)isoxazol-5-amine", "applications of CAS 1021245-84-0", and "fluorinated isoxazole derivatives", reflecting its growing relevance in drug discovery and material science.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability. 3-(2,4-Difluorophenyl)isoxazol-5-amine exemplifies this trend, as its fluorine atoms improve lipophilicity and binding affinity in target interactions. This aligns with the broader industry focus on "green chemistry" and "sustainable synthesis", where efficient halogenation strategies are prioritized. The compound's isoxazole ring further contributes to its utility, as this heterocycle is a common pharmacophore in FDA-approved drugs, addressing queries like "role of isoxazole in medicinal chemistry".

Analytical characterization of CAS 1021245-84-0 reveals high purity (>98%) and stability under standard storage conditions, making it suitable for scalable applications. Spectroscopic data (NMR, LC-MS) and computational studies (molecular docking) are often cited in publications exploring its "structure-activity relationships". Notably, its logP value and hydrogen bonding capacity are frequently analyzed to predict drug-likeness, resonating with searches for "ADME properties of fluorinated isoxazoles".

The compound's applications extend to crop protection, where its derivatives show promise as fungicide intermediates. This connects to trending topics like "next-gen agrochemicals" and "low-residue pesticides". Patent analyses indicate growing IP activity around 3-(2,4-Difluorophenyl)isoxazol-5-amine-based formulations, particularly in addressing fungal resistance—a hot-button issue in agriculture forums.

From a regulatory standpoint, 1021245-84-0 complies with major chemical inventories (e.g., TSCA, EINECS), though users often verify "REACH compliance of fluorinated intermediates". Safe handling protocols emphasize standard lab practices, with SDS documentation highlighting its non-hazardous classification under normal use conditions—a key differentiator from traditional halogenated compounds.

Emerging research explores the compound's potential in OLED materials, capitalizing on fluorine's electron-withdrawing effects to tune luminescence. This intersects with searches for "fluorophores for optoelectronics" and "small molecule semiconductors", demonstrating its cross-disciplinary value. Computational models suggest possible charge transport properties worthy of further investigation.

Market intelligence indicates steady growth in the custom synthesis sector for this compound, with CDMOs offering gram-to-kilogram scale production. Pricing trends correlate with fluorine feedstock availability, a topic frequently queried as "impact of fluorochemical supply chains". Analytical method development (HPLC, GC) for 3-(2,4-Difluorophenyl)isoxazol-5-amine remains an active area, addressing purity requirements for end-use applications.

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